![molecular formula C12H11ClN2O3 B1460684 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester CAS No. 726151-59-3](/img/structure/B1460684.png)
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester
Overview
Description
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester, also known as 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutyric acid methyl ester, is a synthetic compound that has been used in scientific research for various applications. It is a derivative of benzoimidazole, a heterocyclic aromatic compound that is found in a variety of natural products, and has been used as an intermediate in the synthesis of a variety of organic compounds. The compound has been studied extensively for its potential applications in medicinal chemistry and biochemistry, as well as its role in the biochemical and physiological effects of drugs.
Scientific Research Applications
Synthesis and Chemical Properties
Complex Synthesis Involving Heterocyclic Systems : The synthesis of complex heterocyclic systems, such as triazafulvalene derivatives, involves compounds with similar structural components. These synthesis pathways are crucial for developing new materials with potential applications in various industries, including pharmaceuticals and materials science (Uršič, Svete, & Stanovnik, 2010).
Intermediate for Biologically Active Compounds : Certain ester compounds serve as important intermediates in the synthesis of biologically active compounds, such as thiazole carboxylic acids, indicating a potential role in drug development and other bioactive applications (Yuanbiao et al., 2016).
Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives, synthesized from similar ester compounds, have been evaluated for their anti-tumor activity, suggesting a role in cancer research and potential therapeutic applications (El-Ahwany & el-azim, 2018).
Antimicrobial Activity : Compounds structurally similar to the target chemical have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Applications in Material Science
Dye Synthesis : Derivatives of similar chemical structures have been used in the synthesis of dyes, indicating potential applications in the textile industry and materials science for developing new pigments with specific properties (Wang, Zhao, Qian, & Huang, 2018).
Photophysical Property Modulation : Certain organostannyl esters derived from related compounds have been studied for their structural and physicochemical properties, which could influence photophysical characteristics of materials, indicating potential applications in optoelectronics and photonics (Tzimopoulos et al., 2010).
properties
IUPAC Name |
methyl 2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCAOEHFGSQZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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